P-gp inhibitor 19

Multidrug Resistance Efflux Assay Leukemia

Researchers face MDR reversal challenges with non-specific or toxic P-gp inhibitors. P-gp inhibitor 19 (Compound 6i) is a defined betulin analog that binds P-gp transmembrane domain (helices 4-6, 7-12), inhibiting rhodamine 123 efflux at 0.19 µM and restoring doxorubicin sensitivity at 0.098 µM in K562/Dox cells, without toxicity to PBMCs or erythrocytes. • Validated in vitro MDR leukemia model (K562/Dox). • Resensitization at submicromolar concentrations (0.19 µM). • Safe for normal cells-ideal for ex vivo primary samples.

Molecular Formula C36H60N2O3
Molecular Weight 568.9 g/mol
Cat. No. B12377031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-gp inhibitor 19
Molecular FormulaC36H60N2O3
Molecular Weight568.9 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)N6CCN(CC6)C
InChIInChI=1S/C36H60N2O3/c1-24(2)25-11-16-36(23-41-31(40)38-21-19-37(8)20-22-38)18-17-34(6)26(30(25)36)9-10-28-33(5)14-13-29(39)32(3,4)27(33)12-15-35(28,34)7/h25-30,39H,1,9-23H2,2-8H3/t25-,26+,27-,28+,29-,30+,33-,34+,35+,36+/m0/s1
InChIKeyBETWNAMCQVLGBS-WHONGPPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-gp Inhibitor 19 Procurement Guide


P-gp inhibitor 19, also designated as Compound 6i, is a synthetic small-molecule inhibitor of P-glycoprotein (P-gp/ABCB1) derived from the pentacyclic triterpenoid scaffold of betulin [1]. Characterized by a molecular formula of C₃₆H₆₀N₂O₃ and a molecular weight of approximately 568.87 g/mol, this compound was designed and synthesized as part of a series of novel betulin analogs aimed at identifying effective multidrug resistance (MDR) reversal agents [1]. The core mechanism involves binding to a specific region of the P-gp transmembrane domain, thereby inhibiting its ATP-dependent efflux function and restoring intracellular accumulation of chemotherapeutic agents in resistant cancer cells [1].

Structural Specificity of P-gp Inhibitor 19


P-glycoprotein inhibitors are a highly heterogeneous class of compounds with divergent binding sites, mechanisms, and selectivity profiles. Substituting P-gp inhibitor 19 with another in-class inhibitor—such as verapamil, tariquidar, or even a closely related betulin derivative—is scientifically invalid without direct comparative data. Molecular modeling studies have revealed that the activity of betulin-derived compounds is exquisitely dependent on their binding pose within a specific region of P-gp, primarily involving transmembrane helices 4–6 and 7–12 [1]. Minor structural modifications, such as the substitution pattern on the betulin core, can drastically alter the compound's binding affinity, inhibitory potency, and even its ability to inhibit efflux at submicromolar concentrations [1]. Furthermore, unlike first-generation inhibitors such as verapamil, which often exhibit significant calcium channel blocking activity at concentrations required for P-gp inhibition, compounds 6i and 6g have demonstrated a lack of toxicity toward normal peripheral blood mononuclear cells and erythrocytes [1]. Therefore, procurement decisions must be guided by the specific quantitative evidence for this compound, not by extrapolation from class-level properties.

Quantitative Evidence for P-gp Inhibitor 19


Inhibition of Rhodamine 123 Efflux

In a direct head-to-head comparison within the same study, P-gp inhibitor 19 (Compound 6i) demonstrated potent inhibition of P-gp-mediated efflux of the fluorescent substrate rhodamine 123 in the P-gp-overexpressing K562/Dox leukemia cell line [1]. While both compounds 6g and 6i were active, compound 6i's performance provides a critical data point for selecting the appropriate tool for assays where a slightly lower potency is desired or where differential structure-activity relationships are being explored [1].

Multidrug Resistance Efflux Assay Leukemia

Doxorubicin Sensitivity Restoration

A key functional measure of a P-gp inhibitor's utility is its ability to resensitize MDR cancer cells to chemotherapy. P-gp inhibitor 19 (Compound 6i) restored the sensitivity of doxorubicin-resistant K562/Dox leukemia cells at a concentration of 0.19 µM, directly demonstrating its capacity to reverse the MDR phenotype [1]. In comparison, the most potent analog in the series, compound 6g, achieved the same effect at 0.024 µM, representing a 7.9-fold higher potency in this functional reversal assay [1].

Chemosensitization Doxorubicin Drug Resistance Reversal

Intracellular Doxorubicin Accumulation

P-gp inhibitor 19 (Compound 6i) significantly increased the intracellular accumulation of doxorubicin, a known P-gp substrate, in K562/Dox cells at a submicromolar concentration of 0.098 µM [1]. This was a shared property among the most active compounds in the series, including compound 6g [1]. This finding provides direct evidence that the inhibitor effectively blocks the pump's ability to expel a clinically relevant chemotherapeutic agent from the intracellular space.

Drug Accumulation Intracellular Retention P-gp Substrate

Low Cytotoxicity in Normal Cells

A critical limitation of many first- and second-generation P-gp inhibitors is their inherent cytotoxicity or off-target pharmacological effects at concentrations required for P-gp inhibition. In contrast, P-gp inhibitor 19 (Compound 6i) was explicitly noted to be devoid of toxic effects against peripheral blood mononuclear normal cells and erythrocytes [1]. This is a key differentiator when selecting a tool compound for long-term cell culture studies or when aiming to isolate the specific effect of P-gp inhibition from general cellular toxicity.

Selectivity Cytotoxicity Normal Cells

Validated Research Applications


MDR Reversal in Leukemia Models

This compound is specifically validated for use in in vitro models of MDR leukemia, such as the K562/Dox cell line, where it effectively restores doxorubicin sensitivity at submicromolar concentrations [1]. Researchers can use the quantitative data (e.g., 0.19 µM for resensitization) to design combination index experiments or to calibrate P-gp inhibition in their assays [1].

SAR Studies of Betulin-Derived Modulators

As a well-characterized member of a novel series of betulin analogs, P-gp inhibitor 19 provides a defined data point for SAR and molecular modeling studies. Its binding to a specific region involving transmembrane helices 4–6 and 7–12 has been mapped, making it a useful reference compound for understanding the structural determinants of P-gp inhibition [1].

P-gp Efflux and Drug Accumulation Studies

The compound is a proven tool for inhibiting the efflux of fluorescent P-gp substrates like rhodamine 123 and for enhancing the intracellular accumulation of chemotherapeutics like doxorubicin [1]. Its use is therefore recommended in flow cytometry or imaging-based assays designed to quantify P-gp transport function and the effect of inhibitors on drug disposition within cells [1].

Low Cytotoxicity Assays in Normal Cells

For studies where preserving the viability of normal control cells is paramount, this compound's demonstrated lack of toxicity toward peripheral blood mononuclear cells and erythrocytes makes it a preferred choice over more cytotoxic alternatives [1]. This is particularly relevant for ex vivo experiments with primary patient samples or co-culture models involving immune cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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